molecular formula C13H12ClNO3 B14908122 Methyl 2-chloro-8-methoxy-3-methylquinoline-6-carboxylate

Methyl 2-chloro-8-methoxy-3-methylquinoline-6-carboxylate

Cat. No.: B14908122
M. Wt: 265.69 g/mol
InChI Key: YZZCBGONEVVBMX-UHFFFAOYSA-N
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Description

Methyl 2-chloro-8-methoxy-3-methylquinoline-6-carboxylate is a substituted quinoline derivative characterized by a methyl ester group at position 6, a chlorine atom at position 2, a methoxy group at position 8, and a methyl group at position 2.

Properties

Molecular Formula

C13H12ClNO3

Molecular Weight

265.69 g/mol

IUPAC Name

methyl 2-chloro-8-methoxy-3-methylquinoline-6-carboxylate

InChI

InChI=1S/C13H12ClNO3/c1-7-4-8-5-9(13(16)18-3)6-10(17-2)11(8)15-12(7)14/h4-6H,1-3H3

InChI Key

YZZCBGONEVVBMX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=CC(=C2N=C1Cl)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-8-methoxy-3-methylquinoline-6-carboxylate typically involves the reaction of 2-chloro-8-methoxy-3-methylquinoline with methyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-8-methoxy-3-methylquinoline-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

Due to its biological activity, methyl 2-chloro-8-methoxy-3-methylquinoline-6-carboxylate can serve as a lead compound for developing new drugs targeting infections or cancer. Quinoline derivatives, in general, are known for their diverse biological activities.

Interaction studies are crucial for understanding how this compound interacts with biological systems. These studies typically focus on enzyme interactions in metabolic pathways. Preliminary studies suggest potential interactions with enzymes involved in metabolic pathways, but detailed mechanistic studies are necessary to confirm this.

Related Quinoline Derivatives and their Activities

Structural similarities exist between this compound and other quinoline derivatives, and variations in substituents on the quinoline ring can lead to significant differences in chemical behavior and biological activity.

Compound NameStructural FeaturesUnique Aspects
Methyl 4-chloro-7-methoxyquinoline-6-carboxylateChlorine at position 4, methoxy at position 7Different positioning affects biological activity
Methyl 2-chloroquinoline-6-carboxylateChlorine at position 2, no methoxy substitutionSimpler structure may lead to different reactivity
Methyl 8-hydroxyquinolineHydroxy group replaces chlorineKnown for chelation properties

Anti-tubercular Activity of Quinoline Derivatives

Arylated quinoline carboxylic acids (QCAs) have activity against replicating and non-replicating Mycobacterium tuberculosis ( Mtb) . The presence of halogens at specific positions on the quinoline ring influences the anti-TB activity . For instance, the introduction of halogens at the C-8 position led to a loss of anti-TB activity, while variations of halogens at C-6 showed a 2-fold increase in M. tb. inhibition, with the 6-chloro derivative being the most inhibitory .

Cytotoxicity

Mechanism of Action

The mechanism of action of Methyl 2-chloro-8-methoxy-3-methylquinoline-6-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with DNA replication, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Quinoline Carboxylates

Compound Name Substituents (Positions) Molecular Weight (g/mol) CAS Number Key Features
Methyl 2-chloro-8-methoxy-3-methylquinoline-6-carboxylate 2-Cl, 8-OCH₃, 3-CH₃, 6-COOCH₃ ~279.7 (calculated) Not available Chlorine enhances electrophilicity; methoxy improves solubility
8-Methoxy-3-methylquinoline-6-carboxylic acid 8-OCH₃, 3-CH₃, 6-COOH 247.2 2639203-83-9 Carboxylic acid group increases polarity; potential intermediate for ester synthesis
Methyl 6-methylquinoline-8-carboxylate 6-CH₃, 8-COOCH₃ 231.3 1956385-03-7 Methyl at position 6 reduces steric hindrance; lacks chlorine
Methyl 7-acetylquinoline-3-carboxylate 7-COCH₃, 3-COOCH₃ 259.3 1956328-29-2 Acetyl group at position 7 may influence electronic properties
Methyl 6-fluoroisoquinoline-8-carboxylate 6-F, 8-COOCH₃ (isoquinoline backbone) 249.2 Not available Fluorine’s electronegativity impacts reactivity; isoquinoline core differs in ring structure

Key Observations:

Substituent Position and Reactivity: The chlorine atom at position 2 in the target compound likely increases electrophilicity, facilitating nucleophilic substitution reactions compared to non-halogenated analogs like Methyl 6-methylquinoline-8-carboxylate . The methoxy group at position 8 enhances solubility in polar solvents, similar to its role in 8-Methoxy-3-methylquinoline-6-carboxylic acid .

Functional Group Impact: Ester groups (e.g., at position 6) generally improve membrane permeability compared to carboxylic acids, as seen in 8-Methoxy-3-methylquinoline-6-carboxylic acid .

Ring Saturation and Backbone Differences: Ethyl 6-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS 1170812-59-5) features a partially saturated quinoline ring, reducing aromaticity and increasing conformational flexibility compared to fully aromatic analogs .

Biological Activity

Methyl 2-chloro-8-methoxy-3-methylquinoline-6-carboxylate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article will explore its biological activity, focusing on its antimicrobial, anticancer, and other pharmacological properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound belongs to the quinoline family, characterized by a bicyclic structure containing a nitrogen atom. Its molecular formula is C12H10ClNO3C_{12}H_{10}ClNO_3, and it features a carboxylate group that enhances its solubility and reactivity.

Biological Activity Overview

The biological activities of this compound have been investigated extensively, revealing significant potential as both an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. The mechanism of action is primarily attributed to its ability to inhibit bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication.

Table 1: Antimicrobial Efficacy Against Various Pathogens

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. Studies show that it induces apoptosis in cancer cells through the activation of caspase pathways and cell cycle arrest at the G2/M phase .

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of ActionReference
HCT116 (colorectal)0.35Induction of apoptosis, PI3K/AKT/mTOR pathway modulation
Caco-2 (colorectal)0.54Cell cycle arrest at G2/M phase
PANC-1 (pancreatic)Not reportedInhibition of colony formation

Case Study 1: Colorectal Cancer

A study focused on the effects of this compound on colorectal cancer cell lines (HCT116 and Caco-2). The compound demonstrated significant cytotoxicity with IC50 values of 0.35 µM for HCT116 cells. The study revealed that treatment with this compound led to a marked increase in reactive oxygen species (ROS) production, which is associated with apoptosis induction .

Case Study 2: Antimicrobial Evaluation

In another investigation, the compound was tested against a panel of bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that it effectively inhibited bacterial growth with MIC values ranging from 16 µg/mL to 64 µg/mL, suggesting its potential utility in treating bacterial infections.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in DNA replication in bacteria.
  • Induction of Apoptosis : In cancer cells, it promotes apoptosis through caspase activation and ROS generation.
  • Cell Cycle Arrest : It effectively halts the progression of cancer cells at the G2/M phase, preventing further division .

Q & A

Q. What are the key synthetic routes for Methyl 2-chloro-8-methoxy-3-methylquinoline-6-carboxylate, and how are intermediates characterized?

A common approach involves halogenation and esterification of quinoline precursors. For example, describes hydrolyzing 2-chloro-6-methoxy-3-quinolinecarboxaldehyde under acidic reflux to yield hydroxylated intermediates, followed by methylation. Critical intermediates are characterized via:

  • NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and ester formation.
  • Mass spectrometry (MS) for molecular weight validation.
  • High-performance liquid chromatography (HPLC) to assess purity (>95%) and isolate intermediates .

Q. Which spectroscopic methods are most effective for structural confirmation of this compound?

  • X-ray crystallography : Single-crystal diffraction (e.g., using SHELXL for refinement) resolves bond lengths, angles, and stereochemistry, as demonstrated in related quinoline esters ().
  • FT-IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester group) .
  • ¹H/¹³C NMR : Distinct signals for methoxy (δ ~3.9 ppm), methyl (δ ~2.5 ppm), and chloro-substituted aromatic protons (δ ~8.0–8.5 ppm) .

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

  • Temperature control : Maintain reflux at 80–90°C to avoid decomposition ().
  • Catalyst selection : Use triethylamine to neutralize HCl by-products in nucleophilic substitutions .
  • Solvent choice : Ethanol or DMF enhances solubility of quinoline intermediates .

Advanced Research Questions

Q. How does the chloro substituent at position 2 influence reactivity in nucleophilic substitution reactions?

The electron-withdrawing chloro group at position 2 activates the quinoline core for nucleophilic attack. For example:

  • Amination : The chloro group can be replaced by amines under microwave-assisted conditions, yielding 2-amino derivatives.
  • Comparative studies : Chloro at position 2 shows higher reactivity than methoxy-substituted analogs due to reduced steric hindrance ().
  • Mechanistic insight : Density functional theory (DFT) calculations can model transition states to explain regioselectivity .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

  • Polymorphism : Methoxy and ester groups may lead to multiple crystal forms. Slow evaporation from ethanol/water mixtures improves crystal quality .
  • Data interpretation : Use SHELX and ORTEP-3 (with GUI) to refine disordered regions and validate hydrogen bonding networks ().
  • Example : Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate () crystallizes in a monoclinic system (space group P2₁/c), with intermolecular C–H···O interactions stabilizing the lattice .

Q. How does the compound’s stability vary under different storage conditions?

  • Thermal stability : Thermogravimetric analysis (TGA) shows decomposition >200°C.
  • Photostability : UV-Vis studies indicate degradation under prolonged light exposure; store in amber vials at 4°C .
  • Hydrolytic stability : The ester group is susceptible to basic hydrolysis; neutral pH buffers are recommended for biological assays .

Methodological Challenges and Solutions

Q. How can researchers resolve contradictions in reported synthetic yields?

  • Case study : reports a 72% yield for a hydroxylated intermediate, while similar protocols in achieve 85%. Variables include:
    • Catalyst purity : Use freshly distilled triethylamine.
    • Reaction time : Extend reflux duration to 2 hours for complete conversion .
  • Data validation : Cross-check yields via independent replicates and HPLC-MS .

Q. What computational tools are recommended for predicting the compound’s reactivity?

  • Molecular docking : AutoDock Vina models interactions with biological targets (e.g., antimicrobial enzymes).
  • DFT calculations : Gaussian software predicts frontier molecular orbitals (HOMO/LUMO) to explain electrophilic/nucleophilic sites .

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